3-amino-1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid dihydrochloride
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Overview
Description
3-Amino-1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid dihydrochloride is a chemical compound belonging to the pyrazolo[3,4-c]pyridine class
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid dihydrochloride typically involves multiple steps, starting with the formation of the pyrazolo[3,4-c]pyridine core. One common method involves the cyclization of appropriate precursors under acidic conditions. The reaction conditions often require the use of strong acids, such as hydrochloric acid, to facilitate the formation of the dihydrochloride salt.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, which can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under different conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: In biological research, 3-amino-1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid dihydrochloride is studied for its potential biological activities. It has been investigated for its effects on various cellular processes and signaling pathways.
Medicine: In the medical field, this compound is explored for its therapeutic potential. It has shown promise in preclinical studies for the treatment of certain diseases, including cancer and inflammatory conditions.
Industry: In industry, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in pharmaceuticals, agrochemicals, and other sectors.
Mechanism of Action
The mechanism by which 3-amino-1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Pyrazolo[3,4-b]pyridine
Pyrazolo[3,4-d]pyrimidine
Pyrazolo[3,4-c]pyridine derivatives
Uniqueness: 3-Amino-1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid dihydrochloride stands out due to its specific structural features and reactivity. Its amino group and carboxylic acid functionality contribute to its unique chemical properties, making it distinct from other pyrazolo[3,4-c]pyridine derivatives.
Properties
IUPAC Name |
3-amino-1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2.2ClH/c8-6-5-3(7(12)13)1-9-2-4(5)10-11-6;;/h1-2H,(H,12,13)(H3,8,10,11);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVNIIFSNDWPZOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(C=N1)NN=C2N)C(=O)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2N4O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.07 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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